IZS-P

Description

BenchChem offers high-quality IZS-P suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IZS-P including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H11N2NaO2 |

|---|---|

Molecular Weight |

238.22 g/mol |

IUPAC Name |

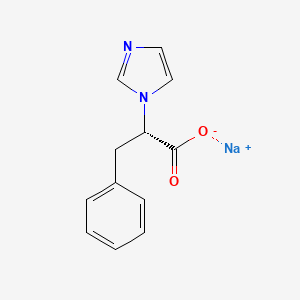

sodium (2S)-2-imidazol-1-yl-3-phenylpropanoate |

InChI |

InChI=1S/C12H12N2O2.Na/c15-12(16)11(14-7-6-13-9-14)8-10-4-2-1-3-5-10;/h1-7,9,11H,8H2,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |

InChI Key |

BURNQZBHRJEXGR-MERQFXBCSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C=CN=C2.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])N2C=CN=C2.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Protective Action of IZS-P: A Technical Guide to its Corrosion Inhibition Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the IZS-P corrosion inhibitor, targeting researchers, scientists, and professionals in drug development and materials science. The document outlines the core mechanism of action, summarizes key performance data, details experimental protocols for evaluation, and provides visual representations of the inhibitor's function and experimental workflows.

Executive Summary

IZS-P is an imidazole-based organic corrosion inhibitor that demonstrates significant efficacy in protecting metallic surfaces, particularly steel, from corrosion. Its primary mechanism of action involves chemisorption onto the metal surface, forming a protective barrier that mitigates both anodic and cathodic corrosion reactions. This guide synthesizes available data to present a comprehensive overview of IZS-P and the methodologies used to characterize its performance.

Core Mechanism of Action

The corrosion inhibitory properties of IZS-P are rooted in its molecular structure, which facilitates a strong interaction with metal surfaces. The inhibitor functions through the following key mechanisms:

-

Chemisorption: The fundamental mechanism is the chemical adsorption of IZS-P molecules onto the metal surface. This process is driven by a donor-acceptor interaction between the functional groups of the IZS-P molecule and the vacant d-orbitals of iron atoms on the steel surface.[1]

-

Protective Film Formation: The adsorbed IZS-P molecules form a durable, monomolecular film. This film acts as a physical barrier, isolating the metal from the corrosive environment.

-

Active Site Blocking: The imidazole nitrogen atoms, carboxyl groups, and π-bonds within the IZS-P structure are the primary active centers that coordinate with the metal surface, effectively blocking the active sites where corrosion would typically initiate.[1]

This chemisorption process is a more robust and persistent form of inhibition compared to physical adsorption, leading to higher and more durable protection.

References

An In-depth Technical Guide to Substance P and its Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Substance P (SP), a neuropeptide of the tachykinin family, and its primary signaling mechanisms. Given the initial query for "IZS-P," and the absence of a direct biological entity with that name in the scientific literature, this document focuses on Substance P, a likely subject of interest due to its significant role in pharmacology and drug development. Substance P is a key mediator in pain transmission, neuroinflammation, and various physiological and pathological processes.[1][2][3][4][5]

Substance P, an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met (RPKPQQFFGLM), exerts its biological effects primarily through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[4][6] The interaction between Substance P and NK1R is a critical area of research for the development of novel therapeutics for pain, inflammation, and mood disorders.[1][2]

Core Signaling Pathways of Substance P

The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events, predominantly through the activation of Gq and Gs proteins.[1][6] These pathways lead to the mobilization of intracellular calcium (Ca2+) and the production of cyclic adenosine monophosphate (cAMP), respectively.

Gq-Mediated Pathway and Calcium Mobilization:

Upon activation by Substance P, the NK1R couples to the Gq alpha subunit of the heterotrimeric G-protein. This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[6][7] The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).[8] This pathway is crucial for many of the physiological effects of Substance P, including neuronal excitation and smooth muscle contraction.

Gs-Mediated Pathway and cAMP Production:

In addition to the Gq pathway, the Substance P-NK1R complex can also couple to the Gs alpha subunit.[1] This interaction activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[6] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular function. The Gs-mediated signaling of Substance P is implicated in processes such as vasodilation and immune cell modulation.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the core signaling cascades initiated by Substance P.

Caption: Substance P (SP) signaling through the NK1R activates both Gq and Gs pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to Substance P signaling, providing a basis for experimental design and data interpretation.

Table 1: Dose-Response Characteristics of Substance P-Mediated Signaling

| Parameter | Agonist | Cell Type | Measured Response | EC50 Value | Reference |

| Ca²⁺ Mobilization | Substance P | Rat Spiral Ganglion Neurons | Intracellular Ca²⁺ Increase | 18.8 µM | [9] |

| NK1R Internalization | Substance P | Rat Spinal Cord Neurons | Receptor Internalization | 14.28 nM | [10] |

| NK1R Internalization | Neurokinin A | Rat Spinal Cord Neurons | Receptor Internalization | 26.7 nM | [10] |

| Receptor Internalization | Substance P | SH-SY5Y cells | Receptor Internalization | ~18.1 nM | [11] |

Table 2: Effects of Substance P on Cellular Processes

| Cellular Process | Cell Type/Model | SP Concentration | Observed Effect | Reference |

| Cell Proliferation | HaCaT Keratinocytes | 10⁻⁷ M | Significantly enhanced cell proliferation under hypoxia and low serum. | [12] |

| Wound Closure (in vitro) | HaCaT Keratinocytes | 10⁻⁷ M | Significantly improved wound closure rate under hypoxia and low serum. | [12] |

| GABA Release | Rat Central Amygdala Neurons | Not specified | Increased action potential-dependent GABA release. | [13] |

| Myosin Light Chain 20 Phosphorylation | Rat Mesenteric Lymphatic Muscle Cells | Not specified | Increased phosphorylation, indicating contractile pathway activation. | [14] |

| p38 MAPK and ERK1/2 Phosphorylation | Rat Mesenteric Lymphatic Muscle Cells | Not specified | Increased phosphorylation, indicating inflammatory pathway activation. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to investigate Substance P signaling.

1. Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium concentration following the activation of NK1R by Substance P.

-

Cell Preparation:

-

Culture cells (e.g., HEK293T cells transiently transfected with the NK1R plasmid or a cell line endogenously expressing NK1R) in 96-well black-walled, clear-bottom plates.[15]

-

Allow cells to adhere and grow to an appropriate confluency (e.g., 80-90%).

-

-

Dye Loading:

-

Remove the culture medium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye and probenecid at 37°C for a specified time (e.g., 30 minutes), followed by incubation at room temperature.[15] Probenecid is used to prevent the leakage of the dye from the cells.

-

-

Signal Measurement:

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument with integrated fluidics.[15][16]

-

Add varying concentrations of Substance P or other test compounds to the wells.

-

Record the fluorescence signal over time (e.g., for 220 seconds).[15] The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the relative change in fluorescence units (ΔRFU) to quantify the calcium response.

-

Normalize the signal to protein concentration if necessary.[15]

-

Plot dose-response curves to determine parameters such as EC50.

-

Caption: Workflow for a typical intracellular calcium mobilization assay.

2. Cyclic AMP (cAMP) Assay

This assay quantifies the production of cAMP following the activation of the Gs-coupled signaling pathway by Substance P.

-

Cell Preparation:

-

Use cells that are suitable for cAMP measurement, such as HEK293T or CHO cells.[15]

-

For reporter-based assays (e.g., GloSensor), cells are typically co-transfected with the NK1R plasmid and a cAMP-sensitive biosensor plasmid.[15]

-

Plate the transfected cells in a white-walled, clear-bottom 96-well plate.[15]

-

-

Assay Procedure:

-

Equilibrate the cells with a suitable buffer or medium containing the substrate for the biosensor (e.g., GloSensor™ cAMP Reagent).

-

Add varying concentrations of Substance P or other test compounds to the wells.

-

Incubate for a specified period to allow for cAMP production and interaction with the biosensor.

-

-

Signal Measurement:

-

Measure the luminescence signal using a plate reader. The intensity of the luminescence is proportional to the intracellular cAMP concentration.

-

-

Data Analysis:

-

Normalize the data to a control (e.g., vehicle-treated cells).

-

Plot dose-response curves to determine parameters such as EC50 and Emax.

-

Caption: Workflow for a cAMP assay using a luminescent biosensor.

3. In Vitro Substance P Metabolism Assay

This protocol is used to study the breakdown of Substance P by different cell types.

-

Cell Culture:

-

Grow cells of interest (e.g., fibroblasts, endothelial cells, macrophages) to 80-90% confluency in appropriate culture dishes.[17]

-

-

Incubation with Substance P:

-

Rinse the cells twice with a buffered saline solution (e.g., PBS).

-

Incubate the cells with a known concentration of Substance P (e.g., 1.5 µM) in a bicarbonate-buffered phosphate saline solution at 37°C for a defined period (e.g., 60 minutes).[17] Include a negative control with Substance P in a dish without cells.

-

-

Sample Collection and Preparation:

-

Analysis:

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the Substance P metabolites.[17]

-

This guide provides a foundational understanding of Substance P signaling and the experimental approaches used to study it. For drug development professionals, a thorough grasp of these pathways and methodologies is essential for identifying and validating novel therapeutic targets and for the preclinical evaluation of drug candidates.

References

- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P - Wikipedia [en.wikipedia.org]

- 5. alc-0159.com [alc-0159.com]

- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. Neuropeptide Substance P Enhances Skin Wound Healing In Vitro and In Vivo under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alcohol dependence potentiates substance P/neurokinin-1 receptor signaling in the rat central nucleus of amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "IZS-P": A Case of Undefined Identity in Chemical Databases

Despite a comprehensive search of chemical and biological databases, the identifier "IZS-P" does not correspond to a recognized, publicly documented chemical compound. As a result, a detailed technical guide on its chemical structure, properties, and biological activities cannot be formulated at this time.

For researchers, scientists, and drug development professionals, the precise identification of a chemical entity is the foundational step for any further investigation. Standard chemical nomenclature and database registration are critical for the global scientific community to access and build upon existing knowledge. The query for "IZS-P" did not yield a specific molecular structure or a unique entry in authoritative chemical registries such as PubChem or Chemical Abstracts Service (CAS).

The search results for terms related to "IZS-P" were highly varied and did not converge on a single substance. The queries returned information on a wide array of unrelated topics, including:

-

Enzymes: Isoprene synthase, a protein involved in the production of isoprene.

-

Broad Chemical Classes: Phosphosulfonate herbicides, isatin derivatives, and glycoprotein IIb/IIIa inhibitors.

-

Inorganic Materials: Phosphorus-doped Zinc Indium Sulfide (P-doped ZnIn₂S₄).

-

Biological Molecules: Phosphatidylinositol-4,5-bisphosphate, a signaling lipid.

This lack of specificity indicates that "IZS-P" may be an internal project code, a novel compound not yet disclosed in public literature, or a typographical error. Without the definitive chemical name (e.g., IUPAC name), CAS registry number, or a structural representation (e.g., SMILES or InChI string), it is impossible to retrieve the detailed experimental data required for a technical whitepaper. This includes quantitative properties, experimental protocols for its synthesis and characterization, and its mechanism of action or signaling pathways.

We urge the requester to verify the chemical identifier and provide a more specific query. Once the precise identity of the compound is known, a thorough and accurate technical guide can be compiled to meet the needs of the scientific community.

A Comprehensive Technical Guide on the Synthesis and Characterization of Peptide-Functionalized Indium Zinc Sulfide Quantum Dots (IZS-P)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as promising tools in the field of biomedicine.[1][2][3] Their applications are diverse, ranging from cellular imaging and diagnostics to drug delivery.[2] Among the various types of QDs, those based on ternary metal sulfides, such as Indium Zinc Sulfide (IZS), are gaining attention due to their tunable optical properties and lower toxicity profiles compared to traditional cadmium-based quantum dots.[4][5] This technical guide focuses on IZS quantum dots functionalized with peptides (designated here as IZS-P), a modification aimed at enhancing their biocompatibility, targeting specificity, and overall performance in biological systems.[6]

This document provides an in-depth overview of the synthesis and characterization of IZS-P, tailored for researchers, scientists, and professionals involved in drug development. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of experimental workflows and potential signaling pathways.

I. Synthesis of IZS-P

The synthesis of IZS-P is a multi-step process that involves the initial formation of the IZS core, followed by surface modification with a peptide of interest. The following sections detail a representative protocol for this process.

Experimental Protocol: Synthesis of IZS-P

1. Synthesis of IZS Quantum Dot Core:

A common method for synthesizing IZS quantum dots is the hot-injection method, which allows for good control over particle size and distribution.[5]

-

Materials: Indium (III) acetate, Zinc acetate, Oleic acid, 1-Octadecene (ODE), Dodecanethiol.

-

Procedure:

-

In a three-neck flask, dissolve Indium (III) acetate and Zinc acetate in oleic acid and 1-octadecene.

-

Heat the mixture to 150°C under a nitrogen atmosphere with constant stirring until a clear solution is formed.

-

In a separate vial, prepare a sulfur precursor solution by dissolving sulfur powder in 1-octadecene.

-

Rapidly inject the sulfur precursor solution into the hot reaction mixture.

-

Allow the reaction to proceed for a specific time to achieve the desired particle size. The size of the quantum dots can be controlled by varying the reaction time and temperature.[5]

-

Cool the reaction mixture to room temperature.

-

Precipitate the IZS quantum dots by adding ethanol and centrifuge to collect the nanocrystals.

-

Wash the precipitate multiple times with ethanol and re-disperse in a nonpolar solvent like toluene.

-

2. Peptide Functionalization (Surface Modification):

To make the IZS quantum dots suitable for biological applications, their hydrophobic surface is typically modified to be hydrophilic and then conjugated with peptides.

-

Materials: Synthesized IZS quantum dots, a bifunctional linker (e.g., Mercaptoundecanoic acid - MUA), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), and the desired peptide.

-

Procedure (Ligand Exchange and Peptide Conjugation):

-

Perform a ligand exchange reaction to replace the original hydrophobic ligands on the IZS QD surface with a bifunctional linker like MUA. This process renders the QDs water-soluble and provides carboxyl groups for further conjugation.

-

Activate the carboxyl groups on the MUA-capped IZS QDs using EDC and NHS chemistry.

-

Add the desired peptide to the activated IZS-QD solution. The primary amine groups on the peptide will react with the activated carboxyl groups, forming a stable amide bond.

-

Purify the resulting IZS-P quantum dots through dialysis or size-exclusion chromatography to remove unreacted peptides and coupling reagents.

-

Experimental Workflow for IZS-P Synthesis

Caption: Workflow for the synthesis of IZS-P.

II. Characterization of IZS-P

A thorough characterization of the synthesized IZS-P is crucial to ensure their quality and suitability for biomedical applications. This involves analyzing their physicochemical and optical properties.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of IZS-P. The values presented are representative and can vary based on the specific synthesis conditions and the nature of the conjugated peptide.

Table 1: Physicochemical Properties of IZS-P

| Parameter | Typical Value | Characterization Technique |

| Core Diameter | 3 - 8 nm | Transmission Electron Microscopy (TEM) |

| Hydrodynamic Diameter | 15 - 50 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 to -30 mV | Dynamic Light Scattering (DLS) |

| Quantum Yield | 20 - 50% | Fluorescence Spectroscopy |

Table 2: Optical Properties of IZS-P

| Parameter | Wavelength Range | Characterization Technique |

| Absorption Peak | 350 - 450 nm | UV-Vis Spectroscopy |

| Emission Peak | 450 - 600 nm | Photoluminescence Spectroscopy |

| Full Width at Half Maximum (FWHM) | 30 - 60 nm | Photoluminescence Spectroscopy |

Experimental Protocols for Characterization

1. Transmission Electron Microscopy (TEM):

-

Purpose: To determine the size, shape, and crystallinity of the IZS core.

-

Protocol:

-

Dilute the IZS-P sample in a suitable solvent (e.g., ethanol).

-

Deposit a drop of the diluted suspension onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely.

-

Image the grid using a transmission electron microscope at an appropriate magnification.

-

Analyze the images to measure the diameter of multiple particles and determine the size distribution.

-

2. Dynamic Light Scattering (DLS):

-

Purpose: To measure the hydrodynamic diameter and zeta potential of IZS-P in an aqueous solution.

-

Protocol:

-

Disperse the IZS-P sample in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.

-

Place the sample in a disposable cuvette and insert it into the DLS instrument.

-

Perform measurements to determine the size distribution and zeta potential.

-

3. UV-Vis and Photoluminescence Spectroscopy:

-

Purpose: To characterize the optical properties of IZS-P, including their absorption and emission spectra.

-

Protocol:

-

Prepare a dilute solution of IZS-P in an aqueous buffer.

-

For UV-Vis spectroscopy, measure the absorbance of the solution across a range of wavelengths (e.g., 300-800 nm).

-

For photoluminescence spectroscopy, excite the sample at a wavelength shorter than its absorption maximum and record the emission spectrum.

-

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the successful conjugation of the peptide to the IZS quantum dot surface.

-

Protocol:

-

Prepare a dried sample of IZS-P.

-

Acquire the FTIR spectrum and look for characteristic peaks corresponding to amide bonds (around 1650 cm⁻¹) and other functional groups present in the peptide.

-

III. Potential Mechanism of Action and Cellular Interaction

The peptide functionalization of IZS quantum dots is designed to facilitate specific interactions with biological targets. The mechanism of action will largely depend on the nature of the conjugated peptide. For instance, a cell-penetrating peptide can promote cellular uptake, while a targeting peptide can direct the quantum dot to specific cell types.

Potential Cellular Uptake and Signaling Pathway

Caption: Cellular uptake and action of IZS-P.

The diagram above illustrates a generalized pathway for the cellular uptake of IZS-P. The peptide on the surface of the quantum dot can bind to specific receptors on the cell membrane, triggering receptor-mediated endocytosis. Once inside the cell, the IZS-P is enclosed within an endosome. Depending on the design, it may escape the endosome to release a therapeutic payload into the cytoplasm or be trafficked to other cellular compartments like the lysosome for degradation.

IV. Conclusion

Peptide-functionalized Indium Zinc Sulfide quantum dots (IZS-P) represent a versatile platform for various biomedical applications, including targeted drug delivery and bioimaging. Their synthesis, while requiring careful control over reaction conditions, can be achieved through established methods. A comprehensive characterization is essential to ensure the desired physicochemical and optical properties. The ability to conjugate a wide range of peptides to their surface opens up numerous possibilities for creating highly specific and effective nanomedicines. Further research and development in this area are crucial for translating the potential of IZS-P into clinical applications.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. Biocompatible Quantum Dots for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum Dots in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Analysis of Zinc Copper Indium Sulfide Quantum Dot Nanoparticles | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Study on AgInZnS-Graphene Oxide Non-toxic Quantum Dots for Biomedical Sensing [frontiersin.org]

A Technical Guide to Amino Acid-Derived Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the use of amino acids as environmentally friendly corrosion inhibitors. It details their mechanisms of action, presents quantitative performance data, and outlines the experimental protocols used for their evaluation.

Introduction: The Shift to Green Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, poses significant economic and safety challenges across numerous industries.[1] Traditionally, hazardous compounds like chromates have been used to mitigate corrosion. However, their environmental toxicity has necessitated a shift towards "green" corrosion inhibitors—substances that are non-toxic, biodegradable, and readily available.[1][2] Amino acids have emerged as a highly promising class of green inhibitors due to their eco-friendly nature, solubility in aqueous media, and cost-effectiveness.[1][2][3]

Amino acids are organic compounds containing both an amino (-NH2) and a carboxyl (-COOH) group.[1][3] Their efficacy as corrosion inhibitors stems from the presence of these functional groups and other heteroatoms (like sulfur in cysteine and methionine) in their molecular structure.[3][4] These atoms act as adsorption centers, facilitating the formation of a protective film on the metal surface.[1][3] This guide explores the mechanisms, performance, and evaluation of various amino acid-derived corrosion inhibitors.

Mechanism of Corrosion Inhibition by Amino Acids

The primary mechanism by which amino acids inhibit corrosion is through adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.[1][3][5] This adsorption can occur through two main processes:

-

Physisorption: This involves electrostatic attraction between the charged metal surface and charged amino acid molecules. In acidic solutions, the metal surface is typically positively charged, and amino acids can exist as protonated species, leading to adsorption via an anion intermediary.

-

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (N, O, S) in the amino acid structure and the vacant d-orbitals of the metal atoms.[6] This type of bonding results in a more stable and effective protective layer.

The overall inhibition efficiency is influenced by the molecular structure of the amino acid, its concentration, the temperature, and the nature of the corrosive medium.[5] The process of adsorption and protective film formation is illustrated in the diagram below.

Caption: General mechanism of amino acid corrosion inhibition.

Quantitative Data on Inhibitor Performance

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is calculated from the corrosion rates in the absence and presence of the inhibitor. The following tables summarize the performance of several common amino acids on different metals under various conditions, as determined by weight loss and electrochemical methods.

Weight Loss Measurements

Weight loss is a direct method for determining the average corrosion rate over a period of time.

| Amino Acid | Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Temp. (°C) | Inhibition Efficiency (IE%) | Reference |

| L-Tryptophan | Mild Steel | 0.1 M HCl | 500 ppm | 50 | 83% | [7][8] |

| L-Tryptophan | Mild Steel | 1.0 M HCl | 10⁻² M | 20 | 91.22% | [9] |

| L-Histidine | Carbon Steel | 3.5% NaCl | 1000 ppm | Room Temp. | 88% | |

| L-Cystine | Copper Alloy | 2 M HNO₃ | 29.2 mM | 25 | 98.99% | [10] |

| L-Alanine | Mild Steel | H₂SO₄ (pH 4) | 250 ppm | Room Temp. | 91% (with Zn²⁺) | [2] |

| L-Cysteine | Copper | 1 M HNO₃ | 10⁻² M | 50 | 98% | [11] |

Electrochemical Measurements

Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion kinetics and the properties of the protective film. Key parameters include corrosion current density (i_corr), corrosion potential (E_corr), and charge transfer resistance (R_ct). A lower i_corr and a higher R_ct generally indicate better inhibition.

| Amino Acid | Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Technique | i_corr (µA/cm²) | R_ct (Ω·cm²) | IE% | Reference |

| L-Tryptophan | Mild Steel | 1.0 M HCl | 10⁻² M | PDP | - | - | 91.22% | [9] |

| L-Histidine | Carbon Steel | 3.5% NaCl | 1000 ppm | PDP/EIS | 1.2 | 2315 | ~90% | |

| L-Cysteine | Copper | 1 M HNO₃ | 10⁻⁴ M | PDP | 19.2 | - | 88% | [12] |

| L-Cysteine | Copper | 1 M HNO₃ | 10⁻² M | PDP | - | - | 73% | [11] |

| L-Cysteine Methyl Ester | Copper | 2 M HNO₃ | 10⁻³ M | EIS | - | 1345 | 96.5% | [13] |

| Alanine | Iron | 1.0 M HCl | 50 mM | PDP/EIS | - | - | ~80% | [14] |

| Methionine | Mild Steel | 1 M H₂SO₄ + 10⁻³ M Cl⁻ | - | PDP | - | - | 74-81% | [15] |

Experimental Protocols

Accurate evaluation of corrosion inhibitors requires standardized experimental procedures.[16][17] Below are detailed methodologies for the key techniques cited in this review.

Weight Loss Method

This gravimetric technique provides a direct measure of material loss due to corrosion.

-

Specimen Preparation: Metal coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.

-

Initial Measurement: The initial weight of each coupon is accurately recorded to four decimal places.

-

Immersion: Coupons are fully immersed in the corrosive solution, both with and without the amino acid inhibitor, for a predetermined period (e.g., 24 hours). The temperature is maintained at a constant value.

-

Cleaning: After immersion, coupons are removed, cleaned with a soft brush to remove corrosion products, washed with distilled water and acetone, and dried.

-

Final Measurement: The final weight of each coupon is recorded.

-

Calculation:

-

The corrosion rate (CR) is calculated using the formula: CR = (Weight Loss) / (Surface Area × Immersion Time).

-

The Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Electrochemical Methods

Electrochemical tests are performed using a three-electrode cell setup connected to a potentiostat.

Caption: Standard three-electrode setup for electrochemical tests.

4.2.1 Potentiodynamic Polarization (PDP)

This technique measures the current response to a controlled change in potential to determine corrosion kinetics.

-

Setup: A prepared working electrode (the metal specimen) is immersed in the test solution within the electrochemical cell.

-

Stabilization: The system is allowed to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

-

Polarization Scan: The potential is scanned from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.166 mV/s or 1 mV/s).[8][11]

-

Data Analysis: The resulting Tafel plot (log(current density) vs. potential) is extrapolated to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

-

Calculation: The IE% is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

4.2.2 Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.

-

Setup and Stabilization: The experimental setup is the same as for PDP. The measurement is performed after the OCP has stabilized.

-

Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[13]

-

Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). A larger diameter of the semicircle in the Nyquist plot corresponds to a higher R_ct and better corrosion protection.

-

Calculation: The IE% is calculated using the charge transfer resistance values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.

Conclusion

Amino acids have been conclusively shown to be effective, versatile, and environmentally benign corrosion inhibitors for a variety of metals and alloys in different aggressive media.[1][3] Their performance is dictated by their molecular structure, which facilitates strong adsorption to the metal surface, creating a protective barrier against corrosive species. The quantitative data presented in this guide, obtained through standardized weight loss and electrochemical methods, confirms their high inhibition efficiencies. For researchers and professionals in materials science and related fields, amino acids represent a sustainable and efficient solution for corrosion control, aligning with the growing demand for green chemical technologies.

References

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. updatepublishing.com [updatepublishing.com]

- 8. researchgate.net [researchgate.net]

- 9. Corrosion inhibition ability of L-tryptophan and 5-hydroxy-L-tryptophan for mild steel: a combination of experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamopen.com [benthamopen.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 16. uv.mx [uv.mx]

- 17. Evaluation of corrosion inhibitors [corrosion-doctors.org]

IZS-P discovery and development history

A comprehensive search for "IZS-P" has not yielded any specific information for a drug, research compound, or biological molecule with this designation.

The search results were general in nature and did not point to a specific entity known as "IZS-P" in the scientific or medical literature. This suggests that "IZS-P" may be one of the following:

-

A highly specific or internal codename: The designation might be used within a particular research institution or company and is not publicly documented.

-

A very new or obscure compound: It may be a substance that has not yet been widely reported in scientific publications.

-

A typographical error: The user may have intended to enter a different name.

To proceed with your request for an in-depth technical guide, please provide additional clarifying information about "IZS-P," such as:

-

The full name of the compound or molecule.

-

The therapeutic area or field of research (e.g., oncology, immunology, neurology).

-

Any associated diseases or biological targets.

-

The name of the research institution, university, or company developing it.

-

Any citations or titles of scientific papers where "IZS-P" is mentioned.

Once "IZS-P" can be clearly identified, I will be able to gather the necessary data to fulfill your request for a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Theoretical studies of IZS-P adsorption on metal surfaces

A Theoretical Exploration of Isatin-Schiff Base Phosphonate (IZS-P) Adsorption on Metal Surfaces

Disclaimer: The following technical guide is a theoretical construct. Extensive literature searches did not yield specific studies on a molecule designated "IZS-P." This document is therefore a comprehensive, in-depth guide based on established principles and data from related systems, namely Isatin-Schiff bases and organophosphorus compounds, and their interactions with metal surfaces. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the theoretical investigation of such molecular interactions.

Introduction

Isatin and its derivatives, particularly Schiff bases, are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The functionalization of these molecules with phosphonate groups (hypothetically "IZS-P") could enhance their therapeutic efficacy or introduce new functionalities, such as improved metal chelation or bone targeting. Understanding the adsorption behavior of these complex organic molecules on metal surfaces is crucial for various applications, from the development of drug delivery systems and biosensors to understanding their mechanism of action at a molecular level.

This guide provides a theoretical framework for studying the adsorption of a hypothetical Isatin-Schiff Base Phosphonate (IZS-P) molecule on various metal surfaces using computational methods, primarily Density Functional Theory (DFT).

Molecular Structure of IZS-P

The hypothetical IZS-P molecule is conceptualized as an Isatin core linked to a phosphonate group via a Schiff base (imine) linkage. The Schiff base is formed by the condensation reaction of an Isatin derivative with a primary amine.[3] The phosphonate group provides a potential strong binding site for metal ions and surfaces.

Theoretical Adsorption Studies: A Methodological Overview

Theoretical studies, particularly those employing DFT, are powerful tools for elucidating the mechanisms of molecular adsorption on surfaces.[5] These methods allow for the detailed investigation of adsorption energies, geometries, and electronic structures, providing insights that are often difficult to obtain experimentally.

Computational Protocols

A typical DFT-based protocol for studying the adsorption of IZS-P on a metal surface would involve the following steps:

-

Model Construction:

-

IZS-P Molecule: The 3D structure of the IZS-P molecule is built and its geometry is optimized in the gas phase.

-

Metal Surface: The metal surface (e.g., Au(111), Ag(111), Cu(111)) is modeled using a slab representation with multiple atomic layers. A vacuum region is added to avoid interactions between periodic images of the slab.[6]

-

-

Adsorption Simulation:

-

The IZS-P molecule is placed at various initial positions and orientations above the metal slab.

-

The geometry of the entire system (IZS-P molecule + metal slab) is then optimized to find the most stable adsorption configurations.

-

-

Calculation of Adsorption Energy:

-

The adsorption energy (E_ads) is calculated to determine the strength of the interaction between the IZS-P molecule and the metal surface. It is typically calculated as:

-

E_ads = E_(IZS-P+slab) - (E_(IZS-P) + E_slab)

-

Where E_(IZS-P+slab) is the total energy of the optimized adsorbed system, E_(IZS-P) is the energy of the isolated IZS-P molecule, and E_slab is the energy of the clean metal slab.[7]

-

-

-

Analysis of Adsorption Properties:

-

Adsorption Geometry: Key structural parameters such as bond lengths, bond angles, and adsorption height are analyzed to understand the nature of the binding.

-

Electronic Structure: The charge transfer between the molecule and the surface, as well as the changes in the electronic density of states (DOS), are analyzed to characterize the chemical bonding.[5]

-

The following Graphviz diagram illustrates a typical computational workflow for such a study.

Expected Adsorption Behavior on Different Metal Surfaces

The adsorption of IZS-P is expected to be highly dependent on the nature of the metal surface. Gold, silver, and copper are commonly used in biomedical applications and as catalysts, making them relevant substrates for such a study.

Gold (Au) Surfaces

Gold surfaces are relatively inert, but they can interact with molecules containing sulfur, nitrogen, or oxygen atoms.[6] The adsorption of IZS-P on gold would likely be driven by interactions of the nitrogen and oxygen atoms of the Isatin and Schiff base moieties, as well as the oxygen atoms of the phosphonate group, with the gold surface. The interaction of gold nanoparticles with biomolecules is a well-studied area.[8][9][10]

Silver (Ag) Surfaces

Silver surfaces are more reactive than gold. The interaction of silver nanoparticles with proteins and other biomolecules has been a subject of interest.[11][12][13][14] The phosphonate group of IZS-P is expected to have a strong affinity for silver surfaces, potentially leading to chemisorption. The interaction may also involve the nitrogen and oxygen atoms of the Isatin-Schiff base core.

Copper (Cu) Surfaces

Copper surfaces are known for their catalytic and antimicrobial properties.[15][16][17][18][19] Copper readily forms complexes with organic ligands containing nitrogen and oxygen donor atoms.[1] Therefore, a strong interaction between IZS-P and copper surfaces is anticipated, likely involving coordination of the Schiff base nitrogen and carbonyl oxygen, as well as the phosphonate oxygen atoms, to the surface copper atoms.

Quantitative Data from Theoretical Studies of Related Systems

While no data exists for IZS-P, the following tables summarize representative quantitative data from theoretical studies of similar molecular systems adsorbed on metal surfaces. These values provide a reasonable estimate of the expected magnitudes for the adsorption energies and bond lengths for IZS-P.

Table 1: Representative Adsorption Energies (E_ads) in eV

| Adsorbate | Surface | Adsorption Site | E_ads (eV) | Reference System |

| O | Au(111) | fcc | -0.45 | [20] |

| H | Au(111) | top | -2.15 | [20] |

| O | Pt(111) | fcc | -4.80 | [20] |

| H | Pt(111) | top | -2.85 | [20] |

| Fe | Phosphorene | Hollow | -4.75 | [7] |

| Au | Phosphorene | Hollow | -3.12 | [7] |

Table 2: Representative Adsorption Distances (d) in Å

| Adsorbate | Surface | Adsorption Site | d (Å) | Reference System |

| O | Au(111) | fcc | 2.05 | [20] |

| H | Au(111) | top | 1.60 | [20] |

| O | Pt(111) | fcc | 2.00 | [20] |

| H | Pt(111) | top | 1.55 | [20] |

| Fe | Phosphorene | Hollow | 2.20 | [7] |

| Au | Phosphorene | Hollow | 2.45 | [7] |

Visualizing the Adsorption Process

The following Graphviz diagram illustrates the potential binding modes of IZS-P on a metal surface, highlighting the key interacting functional groups.

Conclusion and Future Directions

This guide has outlined a theoretical framework for investigating the adsorption of a hypothetical Isatin-Schiff Base Phosphonate (IZS-P) on metal surfaces. Based on the literature for related compounds, it is anticipated that IZS-P will exhibit strong interactions with transition metal surfaces like gold, silver, and copper, primarily through its nitrogen and oxygen-containing functional groups.

Future theoretical studies should focus on:

-

Performing detailed DFT calculations for specific IZS-P structures on various crystallographic metal surfaces to obtain accurate adsorption energies and geometries.

-

Investigating the influence of solvent effects on the adsorption process.

-

Exploring the potential for IZS-P to self-assemble on metal surfaces.

-

Correlating theoretical predictions with experimental studies to validate the computational models.

Such studies will be invaluable for the rational design of novel IZS-P-based materials and therapies.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. High Recognition of Isomer-Stabilized Gold Nanoparticles through Matrix Imprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the interactions between gold nanoparticles and analytes through surface-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stars.library.ucf.edu [stars.library.ucf.edu]

- 11. Interaction of silver nanoparticles with proteins: a characteristic protein concentration dependent profile of SPR signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Silver Nanoparticle Interactions with Surfactant-Based Household Surface Cleaners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insights into the interaction of microplastic with silver nanoparticles in natural surface water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interactions of Silver Nanoparticles Formed in Situ on AFM Tips with Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper surfaces are associated with significantly lower concentrations of bacteria on selected surfaces within a pediatric intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. emerginginvestigators.org [emerginginvestigators.org]

- 17. Antimicrobial Activity of Copper Alloys Against Invasive Multidrug-Resistant Nosocomial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Surface structure influences contact killing of bacteria by copper - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Surface Science Analysis of IZS-P Inhibitor Film: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IZS-P, an amino acid-derived corrosion inhibitor, demonstrates significant potential in protecting metallic surfaces through the formation of a robust inhibitor film.[1] Understanding the composition, morphology, and adsorption mechanism of this film is paramount for optimizing its protective efficacy. This technical guide provides an in-depth overview of the surface science methodologies employed to characterize the IZS-P inhibitor film. While specific data for IZS-P is limited in publicly available literature, this document synthesizes findings from analogous amino acid-derived corrosion inhibitors to present a comprehensive framework for analysis. The guide details experimental protocols for key surface analysis techniques, presents typical quantitative data in structured tables, and utilizes diagrams to illustrate experimental workflows and inhibition mechanisms.

Introduction

Corrosion poses a significant challenge across numerous industries, leading to material degradation and economic losses. Green corrosion inhibitors, derived from natural sources such as amino acids, have emerged as environmentally benign alternatives to traditional toxic inhibitors. IZS-P, an amino acid-based inhibitor, has shown notable corrosion inhibition performance, attributed to the formation of a protective film on the metal surface.[1] A thorough surface science analysis is crucial to elucidate the protective mechanism of the IZS-P film, providing insights into its chemical composition, thickness, uniformity, and adsorption characteristics. This guide focuses on the principal surface analysis techniques: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and electrochemical methods.

Adsorption and Inhibition Mechanism

The primary mechanism of corrosion inhibition by amino acid-derived inhibitors like IZS-P involves the adsorption of inhibitor molecules onto the metal surface, forming a protective barrier. This film isolates the metal from the corrosive environment. The adsorption process can be classified as physisorption, chemisorption, or a combination of both (mixed-type).

-

Physisorption: Involves electrostatic interactions between the charged metal surface and the inhibitor molecules.

-

Chemisorption: Involves the formation of coordinate bonds between the heteroatoms (N, O) in the amino acid structure and the d-orbitals of the metal atoms.[2]

The presence of amino (-NH2) and carboxyl (-COOH) groups in the amino acid structure plays a crucial role in the adsorption process. The nitrogen and oxygen atoms act as active centers for adsorption on the metal surface.

Below is a diagram illustrating the general workflow for evaluating a corrosion inhibitor.

The following diagram illustrates the proposed adsorption mechanism of an amino acid-based inhibitor on a metal surface.

References

Electrochemical Behavior of Mild Steel with Inorganic Zinc Silicate Primer (IZS-P): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical behavior of mild steel coated with an Inorganic Zinc Silicate Primer (IZS-P). IZS-P coatings are widely employed for the corrosion protection of steel structures, particularly in aggressive environments. This document outlines the fundamental principles of their protective action, presents available quantitative electrochemical data, details the experimental protocols for their evaluation, and visualizes the key mechanisms and workflows.

Introduction to IZS-P and its Corrosion Protection Mechanism

Inorganic Zinc Silicate Primers are two-component coatings consisting of a metallic zinc powder and an inorganic silicate binder. When applied to a mild steel substrate, the IZS-P coating provides corrosion protection through a combination of galvanic (sacrificial) action and barrier formation. The high loading of zinc particles creates a conductive film, allowing the zinc to act as a sacrificial anode, corroding preferentially to the steel cathode.[1][2] Over time, the corrosion products of zinc, such as zinc oxide and zinc carbonate, fill the pores of the silicate binder, forming a dense, passive barrier layer that further impedes the ingress of corrosive species.

Quantitative Electrochemical Data

The following tables summarize key electrochemical parameters for uncoated and IZS-P coated mild steel, based on available literature. It is important to note that specific values can vary depending on the exact formulation of the IZS-P, surface preparation, and the corrosive environment.

| Material | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Notes |

| Uncoated Mild Steel | -710 | 307.1 | In 3 wt% NaCl solution. |

| IZS-P Coated Steel | approx. -1000 | Not explicitly stated, but significantly lower than uncoated steel. | In Na2SO4 solution. The highly negative potential indicates active galvanic protection by the zinc. |

SCE: Saturated Calomel Electrode

Experimental Protocols

Detailed methodologies for the electrochemical evaluation of IZS-P coated mild steel are provided below. These protocols are based on standard practices in corrosion science.

Sample Preparation

-

Substrate: Mild steel panels (e.g., AISI 1018 or 1020) are used as the substrate.

-

Surface Preparation: The steel panels are typically abrasive blast-cleaned to a near-white metal finish (SSPC-SP10/NACE No. 2) to ensure proper adhesion of the IZS-P coating.

-

Coating Application: The IZS-P is prepared and applied according to the manufacturer's specifications, ensuring a uniform dry film thickness.

-

Curing: The coated panels are allowed to cure under controlled temperature and humidity conditions as recommended by the manufacturer.

-

Working Electrode Fabrication: An electrical connection is made to an uncoated area of the steel panel, and the rest of the panel, except for a defined circular area (e.g., 1 cm²) of the IZS-P coating, is masked with an insulating material.

Potentiodynamic Polarization

-

Electrochemical Cell: A standard three-electrode flat cell is used, with the IZS-P coated mild steel as the working electrode, a graphite or platinum rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Electrolyte: A 3.5% NaCl solution is a commonly used electrolyte to simulate a marine environment.

-

Procedure:

-

The open-circuit potential (OCP) is monitored for a period (e.g., 1 hour) to allow the system to stabilize.

-

The potentiodynamic polarization scan is then performed by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.1667 mV/s).

-

The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) through Tafel extrapolation.

-

Electrochemical Impedance Spectroscopy (EIS)

-

Electrochemical Cell and Electrolyte: The same setup as for potentiodynamic polarization is used.

-

Procedure:

-

The system is allowed to stabilize at the OCP.

-

A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

The resulting current and phase angle are measured to determine the impedance of the system at each frequency.

-

The impedance data is typically presented as Nyquist and Bode plots. An equivalent electrical circuit (EEC) model is then used to fit the experimental data and extract parameters such as the solution resistance (Rs), coating capacitance (Cc), and charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

-

Visualizations

The following diagrams illustrate the corrosion protection mechanism of IZS-P and a typical experimental workflow for its electrochemical evaluation.

Caption: Corrosion protection mechanism of IZS-P on mild steel.

Caption: Experimental workflow for electrochemical testing of IZS-P.

References

Methodological & Application

Application of IZS-P for Mitigating Mild Steel Corrosion: Technical Notes and Experimental Protocols

Introduction:

Mild steel, a cornerstone of numerous industries due to its cost-effectiveness and robust mechanical properties, remains highly susceptible to corrosion, particularly in aggressive environments such as seawater. This vulnerability necessitates the development of effective and environmentally conscious corrosion inhibitors. IZS-P, chemically identified as sodium 2-(1H-imidazol-1-yl)-3-phenylpropanoate, has emerged as a promising green corrosion inhibitor derived from natural amino acids. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the efficacy of IZS-P in the protection of mild steel. IZS-P operates by adsorbing onto the metal surface, forming a protective film that impedes the electrochemical processes responsible for corrosion.[1][2]

Data Presentation: Performance of IZS-P as a Corrosion Inhibitor

The corrosion inhibition performance of IZS-P has been quantified using various electrochemical techniques. The following tables summarize the key data obtained from potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) studies on mild steel in artificial seawater (ASW).

Table 1: Potentiodynamic Polarization (PDP) Data for Mild Steel in ASW with and without IZS-P [1]

| Inhibitor Concentration (mmol L⁻¹) | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (icorr) (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (IE%) |

| Blank | -721 | 15.8 | 135 | -189 | - |

| 2.1 | -695 | 6.8 | 110 | -155 | 57.0 |

| 4.2 | -688 | 5.5 | 105 | -150 | 65.2 |

| 8.4 | -680 | 4.2 | 98 | -145 | 73.5 |

| 10.5 | -692 | 5.1 | 102 | -148 | 67.7 |

Note: The optimal concentration of IZS-P was found to be 8.4 mmol L⁻¹, exhibiting the highest inhibition efficiency.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in ASW with and without IZS-P [1]

| Inhibitor Concentration (mmol L⁻¹) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (IE%) |

| Blank | 1.2 x 10³ | 150 | - |

| 2.1 | 2.8 x 10³ | 85 | 57.1 |

| 4.2 | 3.5 x 10³ | 70 | 65.7 |

| 8.4 | 4.5 x 10³ | 55 | 73.3 |

| 10.5 | 3.8 x 10³ | 65 | 68.4 |

Note: The increase in charge transfer resistance (Rct) and decrease in double layer capacitance (Cdl) with increasing IZS-P concentration indicate the formation of a protective inhibitor film on the mild steel surface.

Table 3: Long-Term Immersion (5 days) PDP Data for Mild Steel in ASW with IZS-P at Optimal Concentration (8.4 mmol L⁻¹) [1]

| Parameter | Value |

| Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | -675 |

| Corrosion Current Density (icorr) (µA cm⁻²) | 2.8 |

| Inhibition Efficiency (IE%) | 82.46 |

Note: IZS-P demonstrates sustained and improved inhibition efficiency over a longer immersion period, indicating the formation of a stable protective film.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of IZS-P and its evaluation as a corrosion inhibitor for mild steel.

Protocol 1: Synthesis of IZS-P (Sodium 2-(1H-imidazol-1-yl)-3-phenylpropanoate)

This protocol is based on the principles of green chemistry.[1][2]

Materials:

-

L-phenylalanine

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve L-phenylalanine in a minimal amount of aqueous sodium hydroxide solution.

-

Add an equimolar amount of imidazole to the solution.

-

Reflux the reaction mixture in ethanol for a specified duration (e.g., 24 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the purified IZS-P product in a vacuum oven.

-

Characterize the synthesized compound using FTIR and NMR spectroscopy to confirm its structure.

Protocol 2: Preparation of Mild Steel Specimens

Materials:

-

Mild steel coupons of desired dimensions

-

Silicon carbide (SiC) abrasive papers of various grits (e.g., 600, 800, 1000, 1200)

-

Acetone

-

Distilled water

-

Ethanol

Procedure:

-

Mechanically polish the mild steel coupons using a series of SiC abrasive papers with progressively finer grits to achieve a mirror-like surface finish.

-

Degrease the polished coupons by sonicating them in acetone for 10-15 minutes.

-

Rinse the coupons thoroughly with distilled water.

-

Finally, rinse with ethanol and dry them in a stream of warm air.

-

Store the prepared specimens in a desiccator prior to use.

Protocol 3: Electrochemical Measurements

Electrochemical experiments are performed using a standard three-electrode cell configuration with a potentiostat/galvanostat.

Components:

-

Working Electrode: Prepared mild steel coupon with a defined exposed area.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum (Pt) foil or wire.

-

Electrolyte: Artificial seawater (ASW) with and without various concentrations of IZS-P.

Procedure:

-

Open Circuit Potential (OCP):

-

Immerse the three-electrode setup in the test solution.

-

Allow the system to stabilize by monitoring the OCP for at least 30-60 minutes, or until a steady-state potential is achieved.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements at the stable OCP.

-

Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range, typically from 100 kHz to 10 mHz.

-

Analyze the resulting Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

-

-

Potentiodynamic Polarization (PDP):

-

After EIS, conduct PDP measurements.

-

Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

Protocol 4: Surface Analysis

1. Scanning Electron Microscopy (SEM):

-

Immerse mild steel coupons in ASW with and without the optimal concentration of IZS-P for a specified period (e.g., 5 days).

-

After immersion, gently rinse the coupons with distilled water and dry them.

-

Analyze the surface morphology of the coupons using SEM to observe the effects of corrosion and the formation of a protective film.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Scrape the surface film from the inhibited mild steel coupon after immersion.

-

Record the FTIR spectrum of the scraped film and compare it with the spectrum of pure IZS-P to confirm the adsorption of the inhibitor on the metal surface.

Visualizations: Diagrams and Workflows

References

Application Notes and Protocols for IZS-P as a Corrosion Inhibitor

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search, the designation "IZS-P" does not correspond to a known or documented corrosion inhibitor in the scientific literature or commercial databases. Therefore, specific application protocols, quantitative data, and detailed experimental methodologies for a substance with this name cannot be provided.

The information presented below is a generalized protocol for the application and evaluation of a novel, hypothetical organic corrosion inhibitor, drawing upon established principles and methodologies in the field of corrosion science. This can serve as a template for the investigation of a new corrosion inhibitor.

General Information and Mechanism of Action

Organic corrosion inhibitors primarily function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[1][2][3] This adsorption can be either physical (physisorption) or chemical (chemisorption). The effectiveness of an organic inhibitor is often attributed to the presence of heteroatoms (such as nitrogen, sulfur, oxygen), aromatic rings, and π-electrons in its molecular structure, which can facilitate interaction with the metal's d-orbitals.[1]

A proposed mechanism for a new inhibitor would involve the following steps:

-

Diffusion: The inhibitor molecules diffuse from the bulk solution to the metal surface.

-

Adsorption: The inhibitor molecules adsorb onto the metal surface, displacing water molecules and other corrosive species.

-

Film Formation: A protective, thin film is formed, which can be a monolayer or a multilayer.

-

Corrosion Inhibition: The film blocks the active sites for corrosion reactions (both anodic and cathodic), thereby reducing the corrosion rate.[2][4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate a new corrosion inhibitor are provided below.

Material and Solution Preparation

-

Metal Specimen Preparation:

-

Obtain mild steel coupons of a defined size (e.g., 1 cm x 1 cm x 0.1 cm).

-

Mechanically polish the coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1000, 1200 grit).

-

Degrease the polished coupons with a suitable solvent (e.g., acetone or ethanol) in an ultrasonic bath for 10-15 minutes.

-

Rinse with deionized water and dry with a stream of warm air.

-

Store the prepared coupons in a desiccator until use.

-

-

Corrosive Medium Preparation:

-

Prepare a 1 M hydrochloric acid (HCl) solution by diluting concentrated HCl with deionized water. Caution: Always add acid to water, not the other way around, and work in a well-ventilated fume hood.

-

-

Inhibitor Solution Preparation:

-

Prepare a stock solution of the inhibitor (e.g., 0.01 M) by dissolving a precise amount in the 1 M HCl solution.

-

Prepare a series of inhibitor concentrations (e.g., 0.0001 M, 0.0005 M, 0.001 M, 0.005 M) by serial dilution of the stock solution.

-

Weight Loss Measurements

This is a simple and direct method to determine the corrosion rate and inhibition efficiency.

-

Weigh the prepared mild steel coupons accurately using an analytical balance (W_initial).

-

Immerse the coupons in beakers containing 100 mL of 1 M HCl with and without different concentrations of the inhibitor.

-

Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specified immersion time (e.g., 6 hours).

-

After the immersion period, retrieve the coupons, rinse them with deionized water, and gently scrub with a soft brush to remove any corrosion products.

-

Dry the coupons and re-weigh them (W_final).

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

Corrosion Rate (CR) in mm/year: CR = (8.76 x 10^4 * ΔW) / (A * T * ρ) where: ΔW = Weight loss (W_initial - W_final) in grams A = Surface area of the coupon in cm² T = Immersion time in hours ρ = Density of mild steel (e.g., 7.85 g/cm³)

-

Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where: CR_uninhibited = Corrosion rate in the absence of the inhibitor CR_inhibited = Corrosion rate in the presence of the inhibitor

-

Electrochemical Measurements

Electrochemical techniques provide insights into the corrosion mechanism and the kinetics of the corrosion process. A standard three-electrode cell is used, consisting of the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Potentiodynamic Polarization (PDP):

-

Immerse the three-electrode setup in the test solution (1 M HCl with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting current density (log i) versus potential (E) to obtain Tafel plots.

-

Extrapolate the linear Tafel regions to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

-

Plot the impedance data as Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Weight Loss Measurement Data

| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | - | ||

| 0.0001 | |||

| 0.0005 | |||

| 0.001 | |||

| 0.005 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | - | ||||

| 0.0001 | |||||

| 0.0005 | |||||

| 0.001 | |||||

| 0.005 |

Table 3: Electrochemical Impedance Spectroscopy Data

| Inhibitor Concentration (M) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | - | ||

| 0.0001 | |||

| 0.0005 | |||

| 0.001 | |||

| 0.005 |

Visualization of Experimental Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and proposed mechanisms.

Caption: Workflow for evaluating a novel corrosion inhibitor.

Caption: Proposed mechanism of corrosion inhibition by adsorption.

References

Application Notes and Protocols for IZS-P in Corrosion Inhibition

For the Attention of Researchers in Material Science, Industrial Chemistry, and Metallurgy

Introduction

These application notes provide a comprehensive overview of IZS-P, also known as Sodium 2-(1H-imidazol-1-yl)-3-phenylpropanoate. It is crucial to note that IZS-P is an environmentally benign, amino acid-derived corrosion inhibitor designed for the protection of mild steel, particularly in aqueous environments. The intended audience for this document—researchers, scientists, and professionals in drug development—should be aware that the applications of IZS-P are in the field of material science and industrial chemistry, not pharmaceuticals or biological research. Concepts such as signaling pathways are not applicable to the mechanism of this compound.

IZS-P functions by adsorbing onto the metal surface, forming a protective film that mitigates corrosion. Its effectiveness is influenced by environmental factors, most notably pH. These notes will detail its application in neutral and acidic environments, provide protocols for its evaluation, and summarize its performance characteristics.

Data Presentation: Performance of Imidazole-Based Corrosion Inhibitors

The following table presents data for a similar imidazole-based corrosion inhibitor to illustrate the expected performance trend of IZS-P in acidic versus neutral environments.

| Environment | pH | Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

| Acidic (0.5 M HCl) | ~0.3 | 5 | ~20% |

| Neutral (0.5 M NaCl) | ~7.0 | 5 | ~92% |

Note: Data is illustrative for imidazole compounds and may not represent the exact performance of IZS-P.

The known inhibition efficiency for IZS-P in a near-neutral environment (artificial seawater) is approximately 82.46% at a concentration of 8.4 mmol/L.[1][2][3]

Mechanism of Action: Corrosion Inhibition

IZS-P prevents the corrosion of mild steel by adsorbing to its surface and forming a protective barrier. This barrier isolates the metal from the corrosive elements in the environment. The adsorption process is facilitated by the chemical structure of IZS-P, which includes an imidazole ring with nitrogen atoms and a carboxyl group. These features allow for strong interaction with the metal surface. The phenyl group in IZS-P also contributes to a larger surface coverage, enhancing its protective properties.[4][5]

Experimental Protocols

The following are standard protocols for evaluating the effectiveness of a corrosion inhibitor like IZS-P.

Weight Loss Method

This is a fundamental technique to determine the corrosion rate and the inhibition efficiency.

Materials:

-

Mild steel coupons of known dimensions and weight

-

Corrosive solutions (e.g., 1 M HCl for acidic, 3.5% NaCl for neutral)

-

IZS-P

-

Analytical balance

-

Water bath or incubator for temperature control

-

Desiccator

Procedure:

-

Prepare the corrosive solutions with and without various concentrations of IZS-P.

-

Clean and weigh the mild steel coupons accurately.

-

Immerse the coupons in the prepared solutions.

-

Maintain a constant temperature for a specified duration (e.g., 24 hours).

-

After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

-

CR = (Weight Loss) / (Surface Area × Time)

-

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

Electrochemical Methods

Electrochemical tests provide faster results and insights into the inhibition mechanism.

Apparatus:

-

Potentiostat/Galvanostat

-

A three-electrode corrosion cell (working electrode: mild steel; reference electrode: e.g., Saturated Calomel Electrode; counter electrode: e.g., platinum)

-

Corrosive solutions with and without IZS-P

a) Potentiodynamic Polarization:

-

Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize.

-

Scan the potential from a cathodic value to an anodic value relative to the OCP.

-

Record the resulting current density to generate a Tafel plot.

-

Determine the corrosion current density (i_corr) by extrapolating the Tafel slopes.

-

Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

b) Electrochemical Impedance Spectroscopy (EIS):

-

After OCP stabilization, apply a small amplitude AC signal over a range of frequencies.

-

Measure the impedance response of the system.

-

Model the impedance data using an equivalent electrical circuit to determine the charge transfer resistance (R_ct).

-

A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

-

Calculate the inhibition efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

Experimental Workflow for Inhibitor Evaluation

The logical flow for testing a new corrosion inhibitor like IZS-P is outlined below.

References

Application Notes and Protocols: Concentration-Dependent Effects of Substance P Receptor Antagonists on Inhibition Efficiency